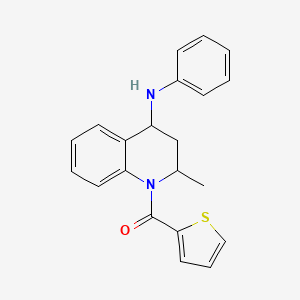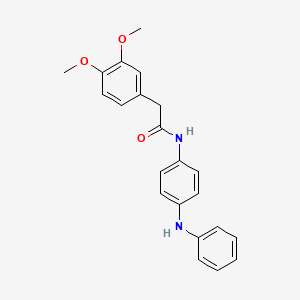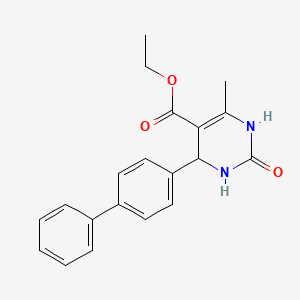
1-(4-chlorophenoxy)-3-(2-pyridinylsulfonyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenoxy)-3-(2-pyridinylsulfonyl)-2-propanol, commonly known as CPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of CPSP is not fully understood, but it is believed to work by inhibiting various signaling pathways involved in cell growth and inflammation. CPSP has been shown to inhibit the activity of protein kinases, such as AKT and ERK, which are involved in cell proliferation and survival. Additionally, CPSP has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
CPSP has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of oxidative stress, and anti-inflammatory activity. CPSP has also been found to modulate the activity of various enzymes, such as caspases and cyclooxygenase-2, which are involved in apoptosis and inflammation, respectively.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CPSP in lab experiments is its high purity, which allows for accurate dosing and reproducibility of results. Additionally, CPSP has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using CPSP in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on CPSP, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields, such as cardiovascular disease and diabetes. Additionally, the development of novel formulations of CPSP that improve its solubility and bioavailability may enhance its therapeutic potential.
Synthesis Methods
CPSP can be synthesized through a multi-step process that involves the reaction of 4-chlorophenol with 2-pyridinesulfonyl chloride, followed by the addition of isopropylamine. The resulting product is then purified using chromatography to obtain CPSP in its pure form.
Scientific Research Applications
CPSP has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, CPSP has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. CPSP has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, CPSP has been studied for its anti-inflammatory properties, which may have potential therapeutic applications in various inflammatory diseases.
properties
IUPAC Name |
1-(4-chlorophenoxy)-3-pyridin-2-ylsulfonylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S/c15-11-4-6-13(7-5-11)20-9-12(17)10-21(18,19)14-3-1-2-8-16-14/h1-8,12,17H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRGTLSOKBZZRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)CC(COC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenoxy)-3-pyridin-2-ylsulfonylpropan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-bromobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4959549.png)



![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B4959566.png)
![N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4959569.png)

![3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4959590.png)


![1-(4-chlorophenyl)-5-{[(3,3-diphenylpropyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4959604.png)

![3-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4959624.png)